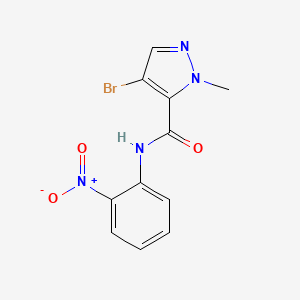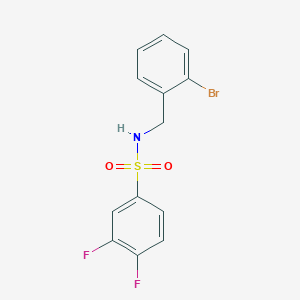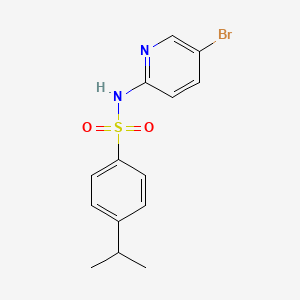
4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide
描述
4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, a nitrophenyl group at the N-position, and a carboxamide group at the 5th position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-ketoester, under acidic or basic conditions.
Bromination: The bromination of the pyrazole ring at the 4th position can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrophenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, iron powder with hydrochloric acid.
Substitution: Amines, thiols, sodium azide.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom and carboxamide group can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-bromo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the nitrophenyl group, which may result in different biological activities.
1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-bromo-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide: Lacks the nitro group, which may influence its electron transfer capabilities.
Uniqueness
4-bromo-1-methyl-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide is unique due to the combination of the bromine atom, methyl group, nitrophenyl group, and carboxamide group on the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
4-bromo-2-methyl-N-(2-nitrophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O3/c1-15-10(7(12)6-13-15)11(17)14-8-4-2-3-5-9(8)16(18)19/h2-6H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVKIQIUCXILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4286054.png)
![ethyl N-({[1-(2-pyridinyl)ethyl]amino}carbonyl)glycinate](/img/structure/B4286058.png)
![1-(3-Methoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B4286063.png)
![N-CYCLOHEXYL-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4286069.png)
![2-({[3-CYANO-4-(4-ISOPROPYLPHENYL)-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4286076.png)
![METHYL 4-(4-CHLOROPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4286091.png)
![methyl 5-isopropyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4286096.png)
![3-(4-fluorophenyl)-N-[1-[3-(4-fluorophenyl)acryloyl]-3-methyl-2(1H)-pyridinylidene]acrylamide](/img/structure/B4286103.png)
![[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B4286113.png)
![4,5-dibromo-N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4286123.png)

![6-METHYL-2-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4286129.png)
![1-(2-Bromophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B4286165.png)

